

solubility of 1-isopropyl-1H-pyrazol-5-amine in common lab solvents

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Compound of Interest

Compound Name: **1-isopropyl-1H-pyrazol-5-amine**

Cat. No.: **B1362780**

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An In-Depth Technical Guide to the Solubility of **1-isopropyl-1H-pyrazol-5-amine** in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **1-isopropyl-1H-pyrazol-5-amine** (CAS No: 3524-16-1).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for quantitative determination, and discusses the practical implications for laboratory applications. By integrating established chemical principles with actionable methodologies, this guide serves as an essential resource for optimizing the use of this versatile pyrazole derivative in synthesis, purification, and formulation.

Introduction: The Significance of Solubility for **1-isopropyl-1H-pyrazol-5-amine**

1-isopropyl-1H-pyrazol-5-amine, a substituted pyrazole, is a valuable building block in medicinal chemistry and materials science.[1][4] Its utility in these fields is fundamentally linked to its solubility profile. Understanding how this compound behaves in various solvents is critical for:

- Reaction Kinetics: Ensuring that reactants are in the same phase is paramount for efficient molecular interaction and reaction.
- Purification: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.
- Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and delivery.
- Analytical Characterization: Preparing solutions of known concentrations is a prerequisite for a wide range of analytical techniques, including HPLC, LC-MS, and NMR.[2][5]

This guide provides the foundational knowledge and experimental framework necessary to systematically evaluate and leverage the solubility of **1-isopropyl-1H-pyrazol-5-amine**.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[6] The molecular structure of **1-isopropyl-1H-pyrazol-5-amine**—possessing both nonpolar and polar features—suggests a nuanced solubility profile.

Molecular Structure Analysis:

- Pyrazole Core: The five-membered heterocyclic ring is aromatic and contains two nitrogen atoms, contributing to its polarity.[7]
- Amine Group (-NH₂): This functional group is polar and capable of acting as a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents like water and alcohols.[8]
- Isopropyl Group (-CH(CH₃)₂): This branched alkyl group is nonpolar and contributes to the molecule's lipophilicity, potentially increasing solubility in nonpolar organic solvents.

Factors Influencing Solubility:

- Intermolecular Forces: The solubility of pyrazole derivatives is influenced by hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[9] Strong intermolecular

forces in the solid state, such as hydrogen bonding between the amine groups, can lead to higher lattice energy, making it more difficult for a solvent to dissolve the compound.[9]

- Solvent Polarity:
 - Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amine and pyrazole nitrogens, facilitating dissolution.[8]
 - Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar regions of the molecule.
 - Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar isopropyl group will favor interaction with these solvents. However, the polar amine and pyrazole core may limit overall solubility.
- Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[7][9] This is because the additional thermal energy helps overcome the intermolecular forces within the crystal lattice.[9]

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, an experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of **1-isopropyl-1H-pyrazol-5-amine** in various solvents.

Materials and Equipment

- **1-isopropyl-1H-pyrazol-5-amine** (purity $\geq 95\%$)[1]
- Selection of common lab solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator

- Syringe filters (0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

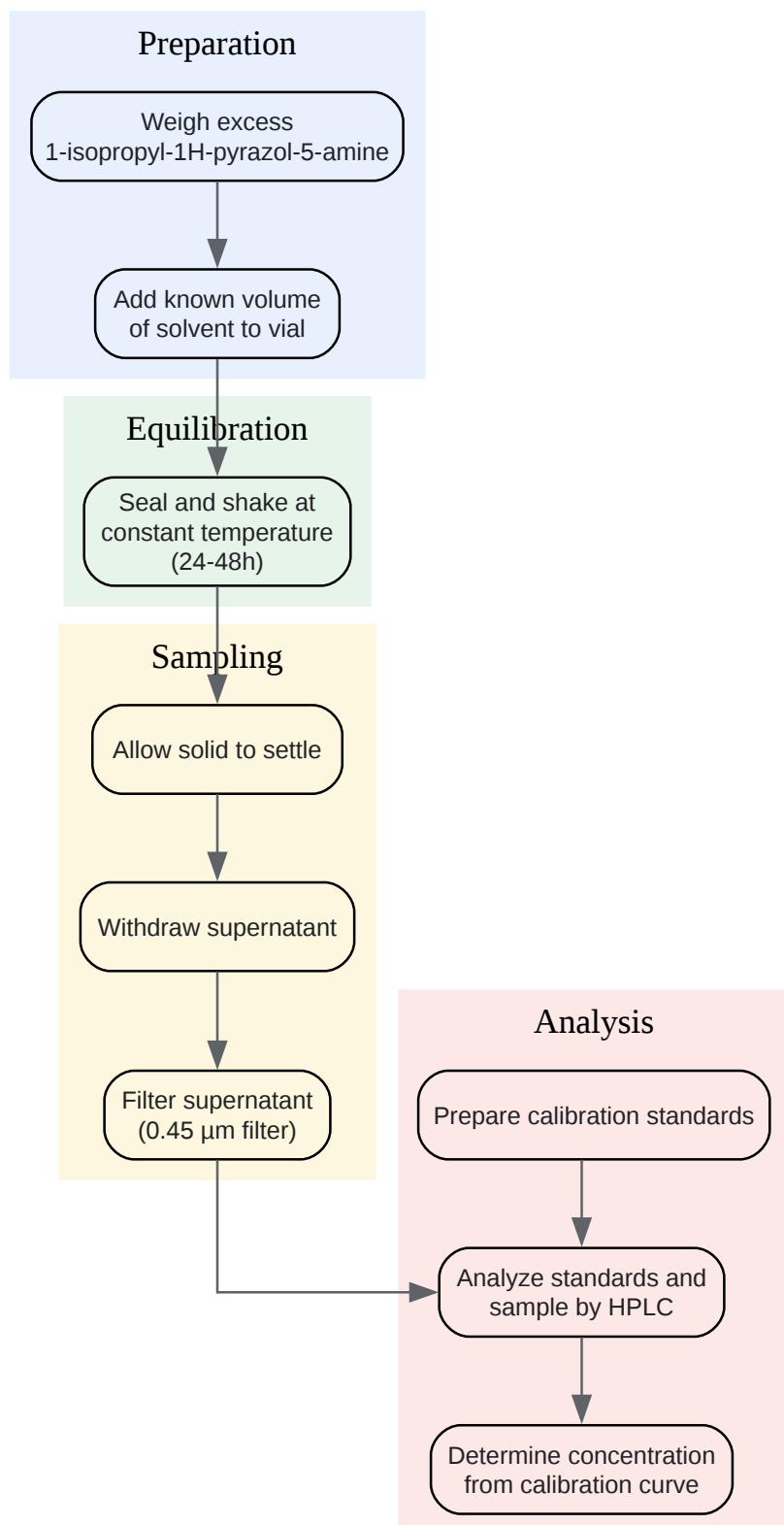
Step-by-Step Protocol

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **1-isopropyl-1H-pyrazol-5-amine** into a series of labeled vials.
 - Add a known volume of each selected solvent to the corresponding vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker set to a standard laboratory temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.
- Sample Preparation for Analysis:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a 0.45 μm syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high results.
- Quantitative Analysis:

- Prepare a series of standard solutions of **1-isopropyl-1H-pyrazol-5-amine** of known concentrations in a suitable solvent (one in which the compound is freely soluble).
- Generate a calibration curve by analyzing these standards using an appropriate analytical technique (e.g., HPLC).
- Analyze the filtered supernatant from each saturated solution.
- Determine the concentration of **1-isopropyl-1H-pyrazol-5-amine** in the supernatant by interpolating from the calibration curve.

- Calculation of Solubility:
 - The concentration determined in the previous step represents the solubility of the compound in that specific solvent at the given temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Experimental Workflow Diagram

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